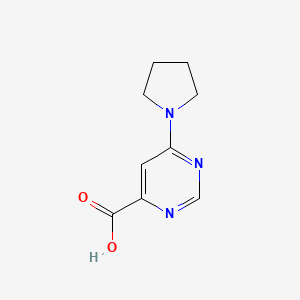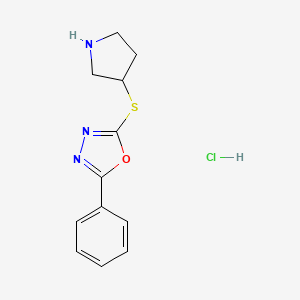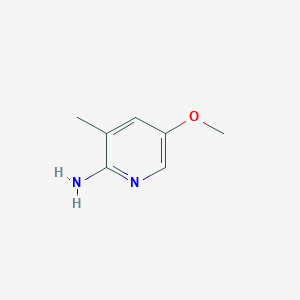
Ácido 6-(pirrolidin-1-il)pirimidin-4-carboxílico
Descripción general
Descripción
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The carboxylic acid group is attached to the 4-position of the pyrimidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis route for 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is not available in the retrieved literature.Molecular Structure Analysis
The molecular structure of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves a pyrrolidine ring attached to a pyrimidine ring at the 6-position . The carboxylic acid group is attached to the 4-position of the pyrimidine ring . The exact three-dimensional structure and the spatial orientation of substituents could not be found in the retrieved literature.Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados de pirrolidina, incluyendo “Ácido 6-(pirrolidin-1-il)pirimidin-4-carboxílico”, son conocidos por sus diversas actividades biológicas. Pueden utilizarse en el desarrollo de nuevos fármacos con posibles aplicaciones como agentes antimicrobianos, antiinflamatorios, anticancerígenos, antidepresivos y anticonvulsivos .
Investigación antidiabética
Los compuestos con una estructura de pirrolo[2,3-d]pirimidina se han evaluado por su capacidad para inhibir la enzima α-amilasa, que es un objetivo para el tratamiento de la diabetes. La estructura única del “this compound” puede permitir su uso en la investigación antidiabética .
Síntesis Química
Mecanismo De Acción
Target of action
Pyrrolidine and pyrimidine rings are common structures in many biologically active compounds . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical pathways
Compounds with pyrrolidine and pyrimidine structures can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in cellular processes .
Cellular Effects
The effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid on cells are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are essential for regulating cell growth, differentiation, and survival. Furthermore, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid in animal models vary with different dosages. At low doses, this compound can promote cell growth and survival, while at higher doses, it may induce cytotoxic effects and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessively high doses of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can lead to adverse effects, including organ damage and systemic toxicity .
Metabolic Pathways
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKYOZKSDQFNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)


![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)






